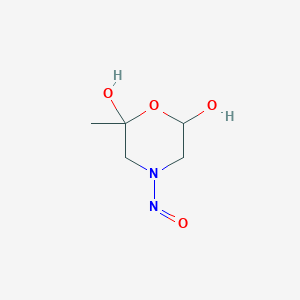
1,1,1,3,3-Pentachlorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3-Pentachlorobutan-2-one is a chlorinated organic compound with the molecular formula C₄H₃Cl₅O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a ketone functional group. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentachlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the introduction of chlorine gas into butanone under controlled conditions, typically in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors where butanone and chlorine are introduced simultaneously. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentachlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher chlorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated compounds or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Higher chlorinated ketones or carboxylic acids.
Reduction: Less chlorinated compounds or alcohols.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
1,1,1,3,3-Pentachlorobutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentachlorobutan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic.
Comparison with Similar Compounds
1,1,1,3,3-Pentachlorobutan-2-one can be compared with other chlorinated ketones such as:
1,1,1-Trichloropropan-2-one: Less chlorinated and less reactive.
1,1,1,2,3-Pentachloropropane: Similar chlorination but different structural properties.
1,1,1,3,3-Pentachloropropane: Similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other chlorinated compounds.
Properties
CAS No. |
114154-57-3 |
|---|---|
Molecular Formula |
C4H3Cl5O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1,1,1,3,3-pentachlorobutan-2-one |
InChI |
InChI=1S/C4H3Cl5O/c1-3(5,6)2(10)4(7,8)9/h1H3 |
InChI Key |
PFBKNJHBFSZVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


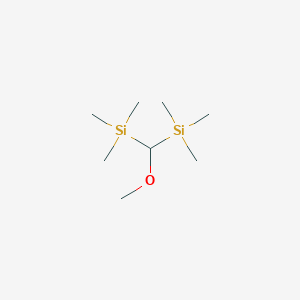
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
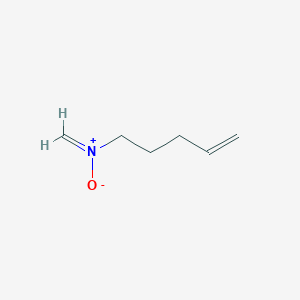

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
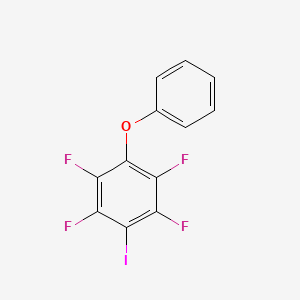
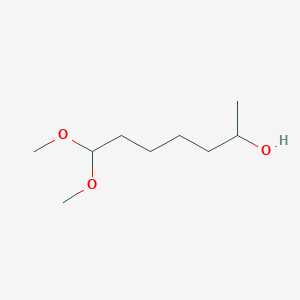
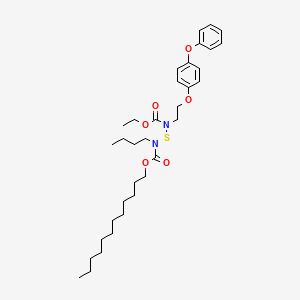
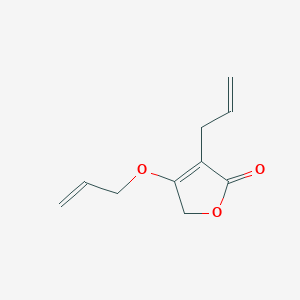

![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
